molecular formula C16H13FN4O2S B299478 2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No. B299478
M. Wt: 344.4 g/mol
InChI Key: BKLZPMVVQIJWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FOAQA and has been synthesized using various methods. FOAQA has been found to have a unique mechanism of action, which makes it a promising candidate for use in biochemical and physiological studies.

Mechanism of Action

FOAQA acts as a competitive inhibitor of PTP1B, PTPα, and PTPε. It binds to the active site of these enzymes, preventing them from dephosphorylating their substrates. This results in an increase in the phosphorylation levels of downstream signaling molecules, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
FOAQA has been shown to have various biochemical and physiological effects. In animal models of diabetes, FOAQA has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight. FOAQA has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

FOAQA has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTP1B, PTPα, and PTPε, making it a valuable tool for studying the role of these enzymes in various biological processes. However, FOAQA has some limitations, including its relatively low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the use of FOAQA in scientific research. One area of interest is the development of FOAQA derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of FOAQA's effects on other biological processes, such as cancer cell proliferation and immune cell function. Additionally, the use of FOAQA in combination with other drugs or therapies is an area of potential research.

Synthesis Methods

FOAQA can be synthesized using various methods, including the reaction of 2-(3-aminophenyl)quinazolin-4(3H)-one with 2-fluoroacetophenone in the presence of thionyl chloride. Another method involves the reaction of 2-(3-aminophenyl)quinazolin-4(3H)-one with 2-fluoro-N-(2-bromoethyl)benzamide in the presence of potassium carbonate. The resulting product is then treated with sodium sulfide to obtain FOAQA.

Scientific Research Applications

FOAQA has been used in scientific research to investigate various biological processes. One of the most promising applications of FOAQA is its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity in animal models of diabetes. FOAQA has also been found to inhibit the activity of other enzymes, including protein tyrosine phosphatase alpha (PTPα) and protein tyrosine phosphatase epsilon (PTPε).

properties

Molecular Formula

C16H13FN4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C16H13FN4O2S/c17-11-6-2-4-8-13(11)19-14(22)9-24-16-20-12-7-3-1-5-10(12)15(23)21(16)18/h1-8H,9,18H2,(H,19,22)

InChI Key

BKLZPMVVQIJWJM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.